GSK-2401502
Description
GSK-2401502 (also known as Lipovaxin-MM) is a cancer vaccine co-developed by Lipotek and GlaxoSmithKline (GSK). It belongs to the class of immunotherapies and functions as an immunostimulant, targeting the treatment of malignant melanoma .
Properties
Molecular Formula |
C23H27N3O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
GSK2401502; GSK-2401502; GSK 2401502.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Developmental Milestones:
- Phase I Trials: Initiated in Australia (NCT01052142), with the last reported activity in April 2017. No recent updates on progression to later phases have been documented .
- Orphan Drug Status : Assigned to incentivize development for rare diseases, though specifics about regulatory approvals are unavailable .
- Mechanism: As a cancer vaccine, it likely activates the immune system to recognize and attack melanoma-specific antigens, though precise molecular targets remain undisclosed in the provided evidence .
Comparison with Similar Compounds
The provided evidence lacks direct comparators for GSK-2401502 within the same therapeutic class (cancer vaccines/immunotherapies). However, insights can be drawn from structurally distinct compounds with overlapping mechanisms or developmental contexts.
Table 1: Comparative Overview of this compound and Selected Compounds
| Compound | Class/Mechanism | Developer | Indication | Development Phase | Key Properties/Challenges |
|---|---|---|---|---|---|
| This compound | Cancer vaccine/Immunostimulant | Lipotek, GSK | Malignant melanoma | Phase I (halted) | Orphan status; limited trial data |
| CAS 1022150-11-3 | Small molecule/Immunostimulant | Undisclosed | Undisclosed | Preclinical* | High GI absorption; P-gp substrate |
| CAS 1046861-20-4 | Boronic acid derivative | Undisclosed | Undisclosed | Preclinical* | High solubility (0.24 mg/ml) |
* Inferred from absence of clinical trial data in evidence.
Key Observations:
Mechanistic Diversity: this compound operates as a vaccine, leveraging adaptive immunity, whereas CAS 1022150-11-3 and CAS 1046861-20-4 are small molecules with undefined immunomodulatory roles . Structural dissimilarities (e.g., boronic acid derivatives vs. vaccine formulations) highlight divergent approaches to immunotherapy.
Developmental Progress :
- This compound reached Phase I trials but stalled, contrasting with the preclinical status of other compounds. This reflects challenges in vaccine development, such as antigen selection and immune evasion .
Pharmacokinetic Properties :
- CAS 1046861-20-4 exhibits high solubility (0.24 mg/ml), advantageous for formulation, while this compound’s delivery system is unspecified .
- CAS 1022150-11-3 shows moderate bioavailability (GI absorption: high) but poses toxicity risks (H302-H335 warnings) .
Therapeutic Potential: this compound’s orphan designation underscores its focus on rare cancers, whereas small molecules in the evidence lack defined therapeutic niches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
